molecular formula C21H23N3O6 B12572836 Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]- CAS No. 502634-45-9

Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-

Cat. No.: B12572836
CAS No.: 502634-45-9
M. Wt: 413.4 g/mol
InChI Key: HBQSXGHOPYYTBS-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]- is a complex organic compound with a unique structure that includes both benzoic acid and azo functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]- typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by azo coupling with benzoic acid derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Catalysts such as palladium or copper may be employed to optimize the reaction conditions and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]- involves its interaction with molecular targets such as enzymes and receptors. The azo bond can undergo cleavage, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidative stress response and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like benzaldehyde and benzyl alcohol share structural similarities.

    Azo compounds: Other azo compounds, such as azobenzene, have similar functional groups.

Uniqueness

The uniqueness of benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]- lies in its combined benzoic acid and azo functionalities, which provide a versatile platform for various chemical modifications and applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

502634-45-9

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

4-[[4-[bis(2-acetyloxyethyl)amino]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C21H23N3O6/c1-15(25)29-13-11-24(12-14-30-16(2)26)20-9-7-19(8-10-20)23-22-18-5-3-17(4-6-18)21(27)28/h3-10H,11-14H2,1-2H3,(H,27,28)

InChI Key

HBQSXGHOPYYTBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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